molecular formula C31H28N6O3S3 B2985658 N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 362508-80-3

N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2985658
CAS No.: 362508-80-3
M. Wt: 628.78
InChI Key: FRRLQGBJNXFNSC-UHFFFAOYSA-N
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Description

The compound N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a structurally complex heterocyclic molecule featuring:

  • A thiophene-2-carboxamide core.
  • Triazole and pyrazole rings as central heterocycles.
  • Sulfanyl and oxoethyl linkages.
  • Substituents: 4-methoxyphenyl (electron-donating) and 3-methylphenyl (lipophilic).

Properties

IUPAC Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N6O3S3/c1-20-6-3-7-22(16-20)36-28(18-32-30(39)27-9-5-15-42-27)33-34-31(36)43-19-29(38)37-25(21-10-12-23(40-2)13-11-21)17-24(35-37)26-8-4-14-41-26/h3-16,25H,17-19H2,1-2H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRLQGBJNXFNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide” typically involves multi-step organic reactions. Each functional group is introduced through specific reactions such as:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiophene ring: This can be done via a cross-coupling reaction.

    Formation of the triazole ring: This can be synthesized using a cyclization reaction involving an azide and an alkyne.

    Attachment of the carboxamide group: This can be achieved through an amide coupling reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of scalable reactions, efficient purification techniques, and safe handling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe or inhibitor in enzymatic studies due to its diverse functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, it could be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it might interact with a particular enzyme or receptor, inhibiting its activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Name/ID Core Structure Heterocycles Substituents Key Functional Groups Purity/Yield Potential Activity
Target Compound Thiophene-2-carboxamide Triazole, Pyrazole 4-Methoxyphenyl, 3-Methylphenyl Carboxamide, Sulfanyl, Oxoethyl Not specified Unknown (structural inference: antimicrobial)
Nitrothiophene carboxamide Thiophene-2-carboxamide Thiazole 3-Methoxy-4-(trifluoromethyl)phenyl Nitro, Trifluoromethyl 42%–99.05% Narrow-spectrum antibacterial
Thiophene isoxazole carboxamide Thiophene-2-carboxamide Isoxazole Diethylaminophenyl Isoxazole, Methylthiophene 76% (yield) Not specified
Triazole-thione derivatives Triazole Triazole Phenylsulfonyl, Difluorophenyl Thione, Sulfonyl Not specified Not specified
Triazepine carboxamide Thiophene-2-carboxamide Triazepine 4-Methoxyphenyl Triazepine, Carboxamide 76% (yield) Not specified

Key Observations

Heterocyclic Variations
  • Triazole vs. Thiazole/Isoxazole : The target’s triazole-pyrazole system may enhance π-π stacking or hydrogen bonding compared to thiazole () or isoxazole () analogs. Triazoles are often associated with metabolic stability and enzyme inhibition .
  • Pyrazole vs.
Substituent Effects
  • Electron-Donating Groups : The 4-methoxyphenyl group in the target and ’s compound may increase solubility compared to ’s nitro and trifluoromethyl groups (electron-withdrawing).
  • Lipophilic Groups : The 3-methylphenyl substituent in the target enhances lipophilicity, possibly improving membrane permeability relative to ’s sulfonyl groups .
Spectral Characterization
  • IR Spectroscopy: The target’s carboxamide C=O stretch (~1660–1680 cm⁻¹) aligns with analogs in and .
  • NMR : Aromatic protons in the 4-methoxyphenyl and thiophene rings (target) would resonate similarly to those in ’s methoxyphenyl derivatives .

Implications of Structural Similarity on Bioactivity

While direct bioactivity data for the target is unavailable, structural parallels suggest:

  • Antimicrobial Potential: The thiophene carboxamide core and triazole system in the target resemble ’s antibacterial compounds, implying possible activity against resistant pathogens .
  • Enzyme Inhibition : Triazole-pyrazole systems are common in kinase or protease inhibitors; substituent effects (e.g., methoxy vs. methyl) could modulate selectivity .

Biological Activity

N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a multifaceted structure that includes pyrazole and triazole moieties, which are known for their diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C34H32N6O4S2, indicating the presence of multiple functional groups that contribute to its reactivity and biological interactions. The intricate arrangement of these groups allows for various interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The presence of functional groups facilitates hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are essential for modulating biological responses.

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, certain pyrazole derivatives have shown potent antiproliferative effects against various cancer cell lines. In one study, compounds containing the pyrazole ring displayed IC50 values as low as 0.26 μM against breast cancer cells (MCF7) . This suggests that this compound may similarly exhibit anticancer properties.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For example, a series of 1-acetyl-pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anti-inflammatory drugs . Given the structural similarities, it is plausible that the compound may possess similar anti-inflammatory capabilities.

Antimicrobial Activity

The antimicrobial potential of compounds with similar frameworks has also been explored. Pyrazole derivatives have shown efficacy against various bacterial strains and fungi. For instance, certain analogs demonstrated significant activity against Mycobacterium tuberculosis and other pathogenic microorganisms at low concentrations . This indicates that this compound could be a candidate for further antimicrobial studies.

Case Studies

  • Anticancer Study : A derivative similar to this compound was tested on MCF7 breast cancer cells and showed an IC50 value of 39.70 µM . This suggests potential for further development as an anticancer agent.
  • Anti-inflammatory Study : Another study highlighted the effectiveness of pyrazole derivatives in inhibiting inflammatory cytokines such as IL-6 and TNF-alpha . The compound's structure suggests it may exert similar effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence intermediate stability?

  • Methodology : The compound’s core structure is synthesized via multi-step heterocyclic condensation. Key steps include:

  • Pyrazole formation : Reacting 4-methoxyphenyl hydrazine with thiophene-2-carboxamide derivatives under reflux in ethanol, followed by crystallization (yields: 64–76%) .
  • Triazole-thione coupling : Using ethyl alcohol or DMF as solvents, with pH adjustments to stabilize intermediates. Exothermic reactions require controlled cooling (e.g., 0–5°C) to prevent decomposition .
  • Sulfanyl linkage : Thiol-ether bonds are introduced via nucleophilic substitution, with yields optimized by using anhydrous conditions and catalytic NaHCO₃ .
    • Data Note : Melting points (e.g., 160–162°C for triazole derivatives) and IR/NMR spectra are critical for verifying intermediate purity .

Q. How can NMR spectroscopy be optimized to resolve overlapping signals in this compound’s characterization?

  • Methodology :

  • Use deuterated DMSO for solubility, as aromatic protons (e.g., thiophene, methoxyphenyl) often exhibit complex splitting.
  • Apply 2D NMR techniques (e.g., HSQC, COSY) to assign signals in congested regions (δ 6.8–8.2 ppm) .
  • Compare experimental shifts with DFT-calculated spectra to resolve ambiguities in diastereomeric mixtures .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

  • Methodology :

  • Polar aprotic solvents (DMF, DMSO) enhance solubility for spectroscopic analysis.
  • For stability:
  • Avoid aqueous buffers (pH < 5) due to hydrolysis of the sulfanyl group.
  • Use ethanol/water (4:1) for crystallization, as it minimizes decomposition during purification .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions of reactivity and experimental outcomes in synthesis?

  • Methodology :

  • Hybrid DFT-MD simulations : Model reaction pathways (e.g., thiol-ether bond formation) to identify kinetic bottlenecks. Adjust reflux times based on activation energies .
  • Real-time monitoring : Integrate AI-driven tools (e.g., COMSOL Multiphysics) with reaction setups to dynamically optimize temperature and solvent ratios, addressing deviations from predicted yields .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to identify key pharmacophores?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 3,4-dimethoxyphenyl vs. 4-fluorophenyl) to assess antibacterial/antifungal activity .
  • In vitro assays : Test against S. aureus (MIC) or cancer cell lines (IC₅₀), correlating bioactivity with electronic properties (Hammett constants) .
  • Molecular docking : Map interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on hydrogen bonding with triazole/thiophene moieties .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be analyzed to confirm structural integrity?

  • Methodology :

  • Isotopic labeling : Introduce deuterium at labile protons (e.g., NH groups) to simplify spectra .
  • LC-MS/MS fragmentation : Compare observed fragments (e.g., m/z 381.2 for pyrazole cleavage) with theoretical patterns to validate connectivity .
  • X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in DMF/ethyl acetate gradients .

Data Contradiction and Optimization

Q. What experimental designs are effective for optimizing reaction yields when scaling up synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst loadings (e.g., NaHCO₃: 0.5–2.0 eq) to identify robust conditions .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 20 min vs. 7 hours reflux) for steps like triazole cyclization, improving yields by 15–20% .

Q. How can researchers address discrepancies in biological activity data across derivatives?

  • Methodology :

  • Meta-analysis : Aggregate data from analogs (e.g., triazole vs. thiazole derivatives) to identify trends in logP vs. activity .
  • QSAR modeling : Use Gaussian-based descriptors to predict bioactivity cliffs and prioritize high-potential derivatives .

Methodological Resources

  • Spectral Libraries : Refer to IR (νC=O: 1680–1720 cm⁻¹) and ¹³C NMR (δ 160–165 ppm for carboxamide) databases for cross-validation .
  • Software Tools :
    • COMSOL Multiphysics : For reaction optimization and stability simulations .
    • AutoDock/PyMOL : For docking studies and visualizing target interactions .

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